molecular formula C13H8N2O B1320521 6-(4-Formylphenyl)nicotinonitrile CAS No. 851340-81-3

6-(4-Formylphenyl)nicotinonitrile

Cat. No.: B1320521
CAS No.: 851340-81-3
M. Wt: 208.21 g/mol
InChI Key: QHBXHUMKKRNYKM-UHFFFAOYSA-N
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Description

6-(4-Formylphenyl)nicotinonitrile is an organic compound with the molecular formula C₁₃H₈N₂O and a molecular weight of 208.22 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a nicotinonitrile moiety. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(4-Formylphenyl)nicotinonitrile can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylphenyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-(4-Carboxyphenyl)nicotinonitrile.

    Reduction: 6-(4-Hydroxymethylphenyl)nicotinonitrile.

    Substitution: 6-(4-Formylphenyl)nicotinamide.

Scientific Research Applications

6-(4-Formylphenyl)nicotinonitrile is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 6-(4-Formylphenyl)nicotinonitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The nitrile group can also participate in interactions with enzymes, potentially inhibiting their activity or altering their substrate specificity .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Carboxyphenyl)nicotinonitrile: Similar structure but with a carboxyl group instead of a formyl group.

    6-(4-Hydroxymethylphenyl)nicotinonitrile: Similar structure but with a hydroxymethyl group instead of a formyl group.

    6-(4-Methoxyphenyl)nicotinonitrile: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness

6-(4-Formylphenyl)nicotinonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in research applications where specific modifications of proteins or other targets are desired .

Properties

IUPAC Name

6-(4-formylphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBXHUMKKRNYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594703
Record name 6-(4-Formylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851340-81-3
Record name 6-(4-Formylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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